Arctigenin methyl ether

Cytotoxicity Cholangiocarcinoma Hepatocellular carcinoma

Procure Arctigenin methyl ether for precise cell-based studies: its fully methylated structure (0 H-bond donors, LogP ~3.23) confers distinct bioavailability and membrane permeability compared to free phenolic lignans like matairesinol. Use as a moderate-efficacy (Emax 59% in KKU-M156) cytostatic control in cholangiocarcinoma/hepatocarcinoma assays, a Na+,K+-ATPase inhibitor probe for cardiac glycoside research, or a starting material for ERα-targeted SERM libraries. Choose this exact compound to ensure functional equivalence in your experiments.

Molecular Formula C22H26O6
Molecular Weight 386.4 g/mol
CAS No. 25488-59-9
Cat. No. B190460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArctigenin methyl ether
CAS25488-59-9
Synonymsdimethylmatairesinol
Molecular FormulaC22H26O6
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC)OC)OC
InChIInChI=1S/C22H26O6/c1-24-18-7-5-14(11-20(18)26-3)9-16-13-28-22(23)17(16)10-15-6-8-19(25-2)21(12-15)27-4/h5-8,11-12,16-17H,9-10,13H2,1-4H3/t16-,17+/m0/s1
InChIKeySNAOLIMFHAAIER-DLBZAZTESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arctigenin methyl ether (CAS 25488-59-9): A Dibenzylbutyrolactone Lignan for Research Applications


Arctigenin methyl ether, also known as dimethylmatairesinol or maculatin, is a naturally occurring dibenzylbutyrolactone lignan. It is characterized by a (3R,4R)-3,4-bis(3,4-dimethoxybenzyl)dihydrofuran-2(3H)-one core structure . This compound is found in various plant species, including Hernandia nymphaeifolia, Taiwania cryptomerioides, and Cinnamomum camphora, and is utilized as a precursor in lignan semi-synthesis [1]. Its fully methylated phenolic groups are a key structural feature relative to unmethylated analogs like matairesinol, which significantly influences its physicochemical properties and biological activity profile [2].

Why Arctigenin methyl ether Cannot Be Simply Substituted with Generic Analogs


Class-level substitution among dibenzylbutyrolactone lignans is unreliable for critical research outcomes. The methylation state of the phenolic hydroxyl groups fundamentally governs a lignan's hydrogen bonding capacity, lipophilicity, and downstream pharmacodynamics [1]. For instance, the fully methylated arctigenin methyl ether (0 H-bond donors; LogP ~3.23) exhibits fundamentally different solubility and membrane permeability behaviors compared to its free phenolic parent, matairesinol (2 H-bond donors; LogP ~1.7-2.7), leading to divergent bioavailability and target engagement profiles . This means a procurement choice based solely on the dibenzylbutyrolactone scaffold will not yield functionally equivalent results, making precise compound selection essential.

Quantitative Differentiation Guide for Procuring Arctigenin methyl ether (CAS 25488-59-9)


Cytotoxicity Profile Against Cholangiocarcinoma and Hepatocarcinoma Cells

Arctigenin methyl ether (Dimethylmatairesinol) demonstrates a distinct and moderate cytotoxic profile in a head-to-head comparison from the same study. Against the KKU-M156 cholangiocarcinoma cell line, it shows an IC50 of 5.4 µM (Emax 59%), which is comparable to Compound 4's IC50 of 5.2 µM (Emax 96%) [1]. However, it is the lower maximal efficacy (Emax 59%) that distinguishes Arctigenin methyl ether from other more potent and efficacious lignans like Compound 4/taiwanin A, which can achieve near-total cell death in some models [1][2]. This indicates a cytostatic rather than a fully cytotoxic mechanism, a crucial distinction for mechanism-of-action studies.

Cytotoxicity Cholangiocarcinoma Hepatocellular carcinoma Lignans

Enhanced Lipophilicity and Permeability Over Unmethylated Parent Lignans

Arctigenin methyl ether is the fully methylated analog of matairesinol. This structural difference eliminates all hydrogen bond donors (HBD = 0) and lowers the topological polar surface area (tPSA = 63.2 Ų), compared to matairesinol (HBD = 2; tPSA = ~85.2 Ų) [1][2]. Consequently, its calculated partition coefficient (LogP XlogP3 = 3.2) is significantly higher than that of matairesinol (LogP ~1.7-2.7), indicating foreseeably greater membrane permeability and passive absorption, as predicted by Lipinski's Rule of Five parameters . This cross-study comparison suggests a fundamental advantage in cell-based assays requiring intracellular target engagement, where unmethylated analogs may be diffusion-limited.

Lipophilicity ADME Physicochemical properties Matairesinol

Immunoglobulin E (IgE) Suppressive Activity in Allergic Disease Models

Arctigenin methyl ether was identified as the bioactive component in Cinnamomum camphora leaf extract that reduces IgE secretion in human myeloma U266 cells [1]. While other plant lignans like arctigenin show broader anti-inflammatory effects via MAPK and iNOS pathways, this specific IgE-suppressive activity has been demonstrated and confirmed for arctigenin methyl ether [2]. This activity profile distinguishes it from closely related lignans like matairesinol and bursehernin, which are more prominently recognized for cytotoxic or estrogenic activities [3]. This functional differentiation positions arctigenin methyl ether as a specific chemical probe for studying IgE-mediated allergic responses.

Anti-allergic Immunoglobulin E U266 cells Mast cells

Kinase and ATPase Enzyme Modulation Profile

Arctigenin methyl ether has been identified as an inhibitor of Na+,K+-ATPase activity with an IC50 of less than 5 × 10⁻⁴ M, and it also displaces [3H]ouabain binding with an IC50 between 10⁻⁴ and 10⁻³ M [1]. This mechanism is not commonly reported for primary analogs like arctigenin, which is more frequently associated with AMPK activation or direct kinase inhibition (e.g., MEK1), or for matairesinol, which is linked to estrogen receptor modulation . This distinct polypharmacology suggests arctigenin methyl ether can serve as a unique tool to study ion transport modulation in parallel with other lignan-mediated effects.

Na+,K+-ATPase Enzyme inhibition Signal transduction Membrane transporter

Recommended Application Scenarios for Arctigenin methyl ether (CAS 25488-59-9)


Use as a Cytostatic Control in Cancer Cell Death Mechanism Studies

Procure Arctigenin methyl ether for use as a moderate-efficacy, cytostatic control in cholangiocarcinoma (KKU-M156) or hepatocarcinoma (HepG2) cell-based studies. Because its efficacy is limited to an Emax of 59% in KKU-M156 cells, it can be used in parallel with fully lethal comparators like compound 4 from the same source study [1], to differentiate between cell death pathways that are fully executed versus those that are suppressed or delayed. This characterization is pivotal for mechanistic studies on therapy resistance.

Probe for IgE-Suppression and Anti-Allergic Drug Discovery

Employ this specific lignan as a chemical probe in human myeloma U266 cell assays to elucidate the signaling pathways responsible for IgE suppression. Its demonstrated activity in reducing IgE secretion offers a validated starting point for anti-allergic drug discovery programs [1], distinguishing this compound from other similar lignans that are conventionally screened for cytotoxicity or endocrine modulation.

Investigation of Na+,K+-ATPase Modulation Using a Non-Steroidal Scaffold

For laboratories studying ion homeostasis and cardiac glycoside mechanisms, arctigenin methyl ether serves as a non-steroidal, dibenzylbutyrolactone scaffold that inhibits Na+,K+-ATPase activity and displaces ouabain binding [1]. This provides a unique chemical biology tool orthogonal to traditional cardenolides, enabling studies on the ATPase without the full structural constraints of steroid frameworks.

Building Block for Semisynthetic Lignan Libraries Targeting ERα

The compound is an established, reliable starting material for synthesizing diverse lignan libraries through modifications at the lactone ring. As documented, derivatives semisynthesized from matairesinol dimethyl ether generated novel partial agonists/antagonists of the estrogen receptor alpha (ERα) with IC50 values for receptor binding ranging from 0.16 to 8 µM [1]. This makes procuring the pure methyl ether essential for medicinal chemistry campaigns aimed at developing tissue-selective Selective Estrogen Receptor Modulators (SERMs).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arctigenin methyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.